5-Phenylhydantoin
Overview
Description
5-Phenylhydantoin is a derivative of hydantoin, a class of compounds known for their diverse biological activities. The chemical structure of this compound consists of an imidazolidine-2,4-dione core with a phenyl group attached at the 5-position.
Mechanism of Action
Target of Action
5-Phenylhydantoin, also known as Phenytoin, primarily targets the neuronal voltage-sensitive sodium channels (NVSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are fundamental for the transmission of signals in the nervous system .
Mode of Action
Phenytoin binds to the inactivated state of NVSC in a voltage- and frequency-dependent manner . This means that neurons undergoing prolonged depolarization or repetitive firing are more completely inhibited . In other words, Phenytoin limits the repetitive firing of action potentials .
Biochemical Pathways
The therapeutic effects of Phenytoin result from its selective inhibition of NVSC . This inhibition disrupts the normal pattern of neuronal activity, leading to a decrease in the occurrence of seizures. Apart from being an unspecific sodium channel blocker, Phenytoin also blocks other targets, such as the calcium entry through voltage-dependent L-type calcium channels .
Pharmacokinetics
Phenytoin has a moderately large volume of distribution and is approximately 90% bound to plasma proteins . It undergoes extensive metabolism in the liver by hydroxylation to various metabolites . The metabolism of Phenytoin to the major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin, is saturable, giving rise to a non-linear dose-serum concentration relationship . Therefore, the dose range compatible with a therapeutic serum concentration is narrow within subjects, and monitoring serum concentrations is of particular value in dosage tailoring .
Result of Action
The primary result of Phenytoin’s action is the control of seizures . By inhibiting the NVSC, Phenytoin prevents the excessive electrical activity in the brain that is characteristic of seizures . This makes it effective in the treatment of various forms of epilepsy, including generalized tonic-clonic seizures and some forms of partial seizures .
Action Environment
The action, efficacy, and stability of Phenytoin can be influenced by various environmental factors. For instance, the bioavailability of Phenytoin is dependent upon particle size . Additionally, certain physiological conditions such as renal failure and liver disease can affect the binding of Phenytoin to plasma proteins and its metabolism . During pregnancy, the serum concentration of Phenytoin may fall progressively as pregnancy advances, probably due to an increased rate of metabolism .
Biochemical Analysis
Biochemical Properties
5-Phenylhydantoin interacts with various enzymes and proteins. It undergoes extensive metabolism in the liver by hydroxylation to various metabolites, the principal metabolites being 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). The isoenzymes responsible for the hydroxylation of phenytoin are CYP2C9 (~80%) and CYP2C19 (~20%) .
Cellular Effects
This compound has been shown to exert various effects on nervous systems, most of which are compatible with an anticonvulsant action . It has been found that 5-ethyl-5-phenyl-3-propylhydantoin exhibits the most favorable pharmacological properties among the synthesized compounds, i.e., anticonvulsant activity comparable to phenytoin with lower liability for induction of sedation in rats .
Molecular Mechanism
It is known that phenytoin, a related compound, selectively inhibits the neuronal voltage-sensitive sodium channel (NVSC), binding to the inactivated state of NVSC in a voltage- and frequency-dependent manner . It’s plausible that this compound may have a similar mechanism of action.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation by the isoenzymes CYP2C9 and CYP2C19 to form the principal metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Phenylhydantoin can be synthesized through various methods. One common approach involves the reaction of phenyl carbamate with L-2-phenylglycine methyl ester hydrochloride in the presence of triethylamine and acetonitrile, followed by treatment with sodium hydroxide . Another method utilizes mechanochemistry, where α-amino methyl esters react with 1,1′-carbonyldiimidazole or alkyl isocyanates .
Industrial Production Methods: Industrial production of this compound often employs eco-friendly mechanochemical approaches, which are efficient and reduce the use of hazardous solvents. These methods involve grinding the reactants in the presence of catalysts like poly(ethylene) glycol .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylhydantoin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield hydantoin derivatives with different substituents.
Substitution: Substitution reactions at the phenyl group or the imidazolidine ring can produce a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
Comparison with Similar Compounds
Phenytoin (5,5-Diphenylhydantoin): A well-known anticonvulsant with a similar mechanism of action.
Ethotoin (3-Ethyl-5-phenylhydantoin): Another anticonvulsant with lower potency but additional hypnotic effects.
Mephenytoin (3-Methyl-5-ethyl-5-phenylhydantoin): Used in cases where patients cannot tolerate other drugs.
Uniqueness: 5-Phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to form hydrogen bonds plays a crucial role in its biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-phenylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQJDVBMMRCKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883267 | |
Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883267 | |
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Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-24-7, 27534-86-7 | |
Record name | Phenylhydantoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Phenylhydantoin | |
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Record name | NSC51847 | |
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Record name | 5-Phenylhydantoin | |
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Record name | 5-Phenylhydantoin | |
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Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
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Record name | 2,4-Imidazolidinedione, 5-phenyl- | |
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Record name | 5-phenylhydantoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.718 | |
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Record name | PHENYLHYDANTOIN | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQL8E3X7HK | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
A: Studies indicate that a free imide NH group in the hydantoin structure may enhance binding to the neuronal voltage-dependent sodium channel. [] This observation suggests that this structural feature is important for the interaction with the target and potentially for the anticonvulsant activity.
A: Evidence suggests that increased lipophilicity (log P) may enhance the binding of hydantoins, including 5-Phenylhydantoin, to the sodium channel. [] This observation highlights the importance of physicochemical properties in determining the compound's interaction with its target.
ANone: The molecular formula of this compound is C9H8N2O2, and its molecular weight is 176.17 g/mol.
A: Yes, in silico studies have been conducted on 3-(4-substituted benzyl)-5-phenylhydantoins to estimate their lipophilicity parameters and predict their pharmacokinetic properties. [] These studies also involved molecular docking simulations to assess the binding affinity of these compounds to the tyrosine kinase receptor IGF-1R. []
A: Studies have shown that the presence of basic substituents at the 5-position of 5-phenylhydantoins can influence their anti-arrhythmic activity. For example, (+)-3-methyl-5-morpholinomethyl-5-phenylhydantoin exhibits a dose-dependent reduction in spontaneous frequency in the right atrium of rat hearts. [] Interestingly, in the left atrium, the (+)-enantiomer of this compound demonstrates a more potent negative inotropic effect than its corresponding (-)-enantiomer. []
A: In canines, this compound, also known as Nirvanol, is primarily metabolized to its N-glucuronide conjugate, which is the major metabolite found in urine. [] This conjugation reaction is a common metabolic pathway for many drugs, leading to increased water solubility and facilitating their excretion.
A: Yes, studies using the (R)-, (S)-, and (RS)-enantiomers of this compound in dogs showed that the N-glucuronide conjugate was the major metabolite regardless of the administered isomer. [] This suggests that the metabolic pathway responsible for N-glucuronidation in dogs is not stereoselective for this compound.
A: In mice, this compound, formed as a metabolite of mephenytoin, contributes significantly to the overall anticonvulsant effect. [] The parent drug, mephenytoin, is rapidly metabolized to this compound, and both compounds exhibit anticonvulsant activity in the maximal electroshock seizure test. [] This metabolic conversion highlights the importance of considering metabolite activity when evaluating the pharmacological profile of a drug.
A: Yes, studies using rat models have demonstrated sex-related differences in the metabolism of phenytoin, which shares structural similarities with this compound. Specifically, male rats exhibit a higher capacity to form the catechol metabolite, 5-(3,4-dihydroxyphenyl)-5-phenylhydantoin, from phenytoin compared to female rats. [] This difference is attributed to variations in the activity of specific cytochrome P450 isozymes involved in the hydroxylation of phenytoin and its metabolites. []
A: Research on the metabolism of the deuterated analog, 5-(4-deuteriophenyl)-5-phenylhydantoin, revealed that it undergoes hydroxylation to 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) through an arene oxide-NIH shift pathway in both rats and humans. [] This conclusion is based on the observation of 68-72% deuterium retention in the isolated p-HPPH metabolite. []
A: Several analytical methods, including high-performance liquid chromatography (HPLC), [, , , , , , , , , , , ] gas chromatography (GC), [, , , , , , , , ] gas chromatography-mass spectrometry (GC/MS), [, , , , , ] and thin-layer chromatography (TLC), [] have been used to separate, identify, and quantify this compound, its analogs, and their metabolites in various biological matrices.
A: Mass fragmentography provides a highly precise, sensitive, and specific approach for analyzing phenytoin and its metabolites in biological samples. [] This technique allows for the simultaneous measurement of multiple compounds, even at low concentrations, making it valuable for detailed pharmacokinetic studies. []
A: Preliminary research indicates that folic acid supplementation in folate-deficient epileptic patients taking phenytoin can lead to a decrease in plasma phenytoin concentrations. [] This decrease is potentially due to folic acid's influence on phenytoin oxidative metabolism. []
A: Dihydropyrimidinase plays a crucial role in the stereospecific metabolism of this compound. This enzyme catalyzes the ring-opening reaction of the (R)-enantiomer of this compound, converting it to (R)-(-)-2-phenylhydantoic acid. []
A: Studies show that the interconversion (racemization) of this compound enantiomers can be catalyzed by buffering components of the mammalian physiological system. [] This buffer-catalyzed racemization is particularly evident with phosphate buffers in the physiological pH range (6.0-7.5), suggesting a role for divalent phosphate in the in vivo racemization process. []
A: Research indicates that multiple UGT enzymes, including UGT1A1, UGT1A4, UGT1A6, and UGT1A9, contribute to the glucuronidation of 4'-HPPH, a major metabolite of phenytoin. [] While the specific contribution of each UGT isoform remains unclear, this finding suggests a complex interplay of enzymes in 4'-HPPH metabolism. []
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